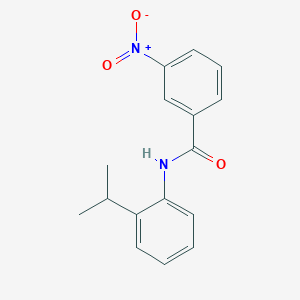![molecular formula C14H18F3N3S B5874451 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)
4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, commonly known as TFMPP, is a synthetic drug that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research as it has shown potential as an effective tool in studying the mechanism of action of certain neurotransmitters in the brain.
Applications De Recherche Scientifique
TFMPP has been used extensively in scientific research to study the mechanism of action of certain neurotransmitters in the brain. It has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. TFMPP has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in the regulation of body temperature.
Mécanisme D'action
TFMPP acts as a partial agonist of the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are activated by the neurotransmitter serotonin. When TFMPP binds to these receptors, it induces a conformational change that activates the G protein, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects, including the activation of the 5-HT2A and 5-HT2C receptors, the release of neurotransmitters such as dopamine and norepinephrine, and the modulation of body temperature and cardiovascular function. TFMPP has also been shown to have anxiogenic effects, which may be related to its ability to activate the 5-HT2C receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFMPP in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the mechanism of action of these receptors. TFMPP is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, there are also some limitations to using TFMPP in lab experiments, including its potential for off-target effects and its limited selectivity for the 5-HT2A and 5-HT2C receptors.
Orientations Futures
There are a number of future directions for research involving TFMPP. One area of interest is the development of more selective and potent agonists for the 5-HT2A and 5-HT2C receptors, which could be used to study the role of these receptors in a variety of physiological and pathological conditions. Another area of interest is the development of TFMPP analogs with different pharmacological properties, which could be used to study the structure-activity relationships of this class of compounds. Finally, there is also potential for the development of TFMPP-based therapeutics for the treatment of mood disorders and other psychiatric conditions.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has been widely used in scientific research to study the mechanism of action of certain neurotransmitters in the brain. It has shown potential as an effective tool in studying the role of the 5-HT2A and 5-HT2C receptors in the regulation of mood, anxiety, and appetite, as well as their effects on the cardiovascular system and body temperature. While there are limitations to using TFMPP in lab experiments, it remains a valuable tool for researchers studying the neurochemistry of the brain.
Méthodes De Synthèse
TFMPP can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate, followed by the reaction of the resulting intermediate with piperazine and thioamide. The final product is obtained through a purification process using column chromatography.
Propriétés
IUPAC Name |
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-2-19-6-8-20(9-7-19)13(21)18-12-5-3-4-11(10-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJJLMKTUZDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)


![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)

![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)



